molecular formula C12H9ClN2O2 B5801041 4-chloro-N'-(3-furylmethylene)benzohydrazide

4-chloro-N'-(3-furylmethylene)benzohydrazide

Cat. No. B5801041
M. Wt: 248.66 g/mol
InChI Key: OTKGNMGTOAEHKH-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-(3-furylmethylene)benzohydrazide, also known as CFMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CFMB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 292.72 g/mol. In

Mechanism of Action

The mechanism of action of 4-chloro-N'-(3-furylmethylene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. 4-chloro-N'-(3-furylmethylene)benzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. 4-chloro-N'-(3-furylmethylene)benzohydrazide has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-chloro-N'-(3-furylmethylene)benzohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-chloro-N'-(3-furylmethylene)benzohydrazide exhibits potent antimicrobial activity against various strains of bacteria and fungi. 4-chloro-N'-(3-furylmethylene)benzohydrazide has also been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, 4-chloro-N'-(3-furylmethylene)benzohydrazide has been shown to exhibit antitumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

4-chloro-N'-(3-furylmethylene)benzohydrazide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. 4-chloro-N'-(3-furylmethylene)benzohydrazide is also stable under normal lab conditions and has a long shelf life. However, 4-chloro-N'-(3-furylmethylene)benzohydrazide has some limitations for use in lab experiments. It is a highly reactive compound that can react with other compounds in the lab, leading to the formation of unwanted byproducts. 4-chloro-N'-(3-furylmethylene)benzohydrazide is also toxic in high doses and can cause adverse effects in animals.

Future Directions

There are several future directions for research on 4-chloro-N'-(3-furylmethylene)benzohydrazide. One area of interest is the synthesis of new derivatives of 4-chloro-N'-(3-furylmethylene)benzohydrazide that exhibit enhanced biological activities. Another area of interest is the development of new methods for the synthesis of 4-chloro-N'-(3-furylmethylene)benzohydrazide that are more efficient and environmentally friendly. Additionally, further studies are needed to elucidate the mechanism of action of 4-chloro-N'-(3-furylmethylene)benzohydrazide and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-chloro-N'-(3-furylmethylene)benzohydrazide involves the reaction of 4-chlorobenzohydrazide with furfural in ethanol under reflux conditions. The reaction is catalyzed by acetic acid and yields 4-chloro-N'-(3-furylmethylene)benzohydrazide as a yellow crystalline powder. The purity of the compound can be increased by recrystallization from ethanol.

Scientific Research Applications

4-chloro-N'-(3-furylmethylene)benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a precursor for the synthesis of biologically active compounds. 4-chloro-N'-(3-furylmethylene)benzohydrazide can be used as a starting material for the synthesis of various derivatives that exhibit potent biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.

properties

IUPAC Name

4-chloro-N-[(E)-furan-3-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-11-3-1-10(2-4-11)12(16)15-14-7-9-5-6-17-8-9/h1-8H,(H,15,16)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKGNMGTOAEHKH-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=COC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=COC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825893
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-chloro-N'-[(E)-furan-3-ylmethylidene]benzohydrazide

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